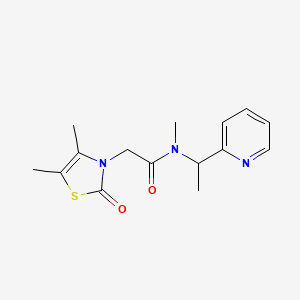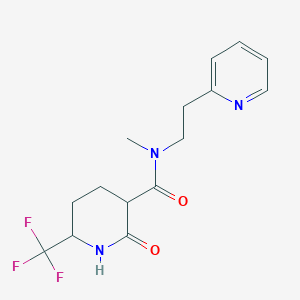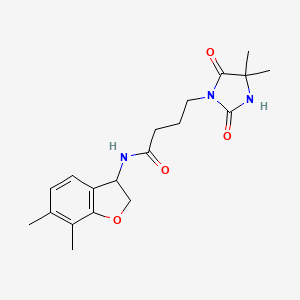![molecular formula C14H16N4O B7054710 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7054710.png)
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,4-d]pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,4-d]pyrimidine N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidine derivatives.
Scientific Research Applications
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrido[3,4-d]pyrimidine derivatives: Compounds with various substituents on the pyrido[3,4-d]pyrimidine core, exhibiting different biological activities.
Uniqueness
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxypyridinyl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(2-methoxypyridin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-19-14-6-11(2-4-16-14)8-18-5-3-12-7-15-10-17-13(12)9-18/h2,4,6-7,10H,3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKOWBLBFUTAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN2CCC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B7054641.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)propanamide](/img/structure/B7054651.png)

![4-[[(2-Tert-butylpyrimidin-5-yl)methylamino]methyl]oxane-4-carboxamide](/img/structure/B7054660.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide](/img/structure/B7054667.png)
![4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide](/img/structure/B7054668.png)
![4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B7054681.png)
![2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide](/img/structure/B7054690.png)
![N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7054695.png)

![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N,3,3-trimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7054701.png)

